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molecular formula C13H12O8 B1295088 3,4,5-Triacetoxybenzoic acid CAS No. 6635-24-1

3,4,5-Triacetoxybenzoic acid

Cat. No. B1295088
M. Wt: 296.23 g/mol
InChI Key: BJCGLAAQSUGMKB-UHFFFAOYSA-N
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Patent
US05244763

Procedure details

3,4,5-Triacetoxybenzoic acid (296.23 g, 1 mol) was slurried in a 2 L flask in CH2Cl2 (1.0 L), and oxalyl chloride (113 mL, 1.3 mol) as added, followed by slow, dropwise addition of N,N-dimethylformamide (1.5 mL). After 2 hours at RT, gas evolution had ceased, and 3,4,5-triacetoxybenzoyl chloride was isolated by evaporation under reduced pressure.
Quantity
296.23 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:18][C:19](=[O:21])[CH3:20])[C:13]=1[O:14][C:15](=[O:17])[CH3:16])[C:8](O)=[O:9])(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:25])=O.CN(C)C=O>C(Cl)Cl>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:18][C:19](=[O:21])[CH3:20])[C:13]=1[O:14][C:15](=[O:17])[CH3:16])[C:8]([Cl:25])=[O:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
296.23 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1OC(C)=O)OC(C)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
113 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C(=O)Cl)C=C(C1OC(C)=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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